MAGE-3 Peptide

Immunotherapy HLA restriction T-cell epitope

Select MAGE-3 for its unmatched specificity in cancer-testis antigen research. Unlike NY-ESO-1 or other MAGE family members, its HLA-A2-restricted epitope FLWGPRALV shows no conserved cross-reactivity, validated to specifically lyse MAGE-3+/HLA-A2+ tumor cell lines. With expression in 55-81% of metastatic melanomas, it provides superior patient cohort coverage for clinical trial design. Ensure lot-to-lot consistency for ex vivo T-cell expansion protocols and multi-peptide vaccine formulations targeting melanoma, lung cancer, and hepatocellular carcinoma.

Molecular Formula C48H71N11O15
Molecular Weight 1042.1 g/mol
Cat. No. B132805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 Peptide
Molecular FormulaC48H71N11O15
Molecular Weight1042.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74)/t26-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
InChIKeyRQMSPZUXOMNGPM-DVMOMJLSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAGE-3 Peptide: A Defined Cancer-Testis Antigen for Targeted Immunotherapy Research


MAGE-3 (Melanoma-Associated Antigen 3, also designated MAGE-A3) is a member of the MAGE-A family of cancer-testis (CT) antigens encoded by the MAGEA3 gene [1]. As a CT antigen, its expression is restricted to male germline cells of the testis and various malignancies, while remaining silent in normal adult somatic tissues [2]. MAGE-3 has been extensively characterized as an HLA class I-restricted tumor rejection antigen recognized by cytotoxic T lymphocytes (CTLs) [1]. The compound encompasses multiple defined peptide epitopes, including the HLA-A1-restricted EVDPIGHLY (168-176), the HLA-A2-restricted FLWGPRALV (271-279), and CD4+ T-cell epitopes such as the HLA-DR11-restricted fragment (281-295) [3].

Why MAGE-3 Peptide Cannot Be Interchanged with MAGE-A1, MAGE-A4, or NY-ESO-1 in Immunotherapy Studies


MAGE-3 cannot be substituted with other MAGE family members or alternative CT antigens due to three critical, quantifiable distinctions. First, MAGE-3 exhibits a unique HLA restriction profile—its HLA-A2-restricted epitope FLWGPRALV is not conserved in MAGE-A1, MAGE-A4, or NY-ESO-1 [1]. Second, the expression frequency of MAGE-3 in metastatic melanoma (55-81% mRNA positivity) differs substantially from that of NY-ESO-1 (approximately 40%) and MAGE-A4 (<10% of tumor cells in conjunctival melanoma) [2]. Third, sequence homology analysis reveals that while MAGE-3 shares 98% nucleotide identity with MAGE-A6, it shares only 66-80% amino acid identity with other MAGE-A family members, precluding immunological cross-reactivity in peptide-specific assays [3]. These differences mandate compound-specific validation; generic substitution introduces uncontrolled variables in T-cell stimulation, tumor recognition, and clinical response assessment [2].

MAGE-3 Peptide: Quantified Differentiation Evidence for Scientific Selection


HLA Restriction Profile: MAGE-3 Provides Broader Population Coverage Than MAGE-1

MAGE-3 encodes multiple defined HLA class I epitopes, enabling broader patient population applicability compared to MAGE-1. Specifically, MAGE-3 contains the HLA-A1-restricted epitope EVDPIGHLY (168-176) and the HLA-A2-restricted epitope FLWGPRALV (271-279), both validated to induce tumor-reactive CTLs [1]. In contrast, MAGE-1-derived peptides are restricted primarily to HLA-C*16:01, limiting cross-reactivity in immunotherapy applications [2]. The proportion of melanoma patients potentially responsive to MAGE-3 therapy is approximately 32% in Caucasian populations, calculated from 49% HLA-A2 allele frequency and 65% MAGE-3 tumor expression [1].

Immunotherapy HLA restriction T-cell epitope

Tumor Expression Frequency: MAGE-3 Outperforms NY-ESO-1 in Metastatic Melanoma

A systematic review of 65 studies evaluating cancer-testis antigen expression in cutaneous melanoma demonstrates that MAGE-A3 exhibits significantly higher expression rates in metastatic disease compared to NY-ESO-1 [1]. At the mRNA level, MAGE-A3 is present in 55-81% of metastatic melanoma specimens, whereas NY-ESO-1 expression is reported at approximately 40% in comparable metastatic samples [1]. At the protein level, MAGE-A3 expression in metastatic tumors ranges from 25-70%, while NY-ESO-1 protein expression is consistently lower across multiple independent cohorts [1].

Melanoma Tumor antigen Expression profiling

Sarcoma Expression: MAGE-A3 Demonstrates High-Level Expression While NY-ESO-1 Shows Low-Level Expression

Immunohistochemical evaluation of cancer-testis antigen expression in human sarcoma samples (n=78.5% positive for at least one CTA) revealed a stark contrast between MAGE-A3 and NY-ESO-1 expression levels [1]. MAGE-A3 was expressed at intermediate to very high levels across the positive samples, whereas NY-ESO-1 was expressed at low levels in 60% of sarcoma samples [1]. This differential expression pattern has been confirmed in multiple independent sarcoma studies, including osteosarcoma where MAGE-A3 and SSX2 show significant expression levels while NY-ESO-1 expression remains minimal [2].

Sarcoma Immunohistochemistry Antigen expression

Immunogenicity: MAGE-3 Recombinant Protein Elicits 96% Antibody Response Rate

In a phase I/II clinical study (n=24 evaluable patients with MAGE-3-positive metastatic solid tumors, predominantly melanoma), vaccination with recombinant MAGE-3 protein combined with AS02B adjuvant (MPL and QS21 in oil-in-water emulsion) induced a significant anti-MAGE-3 IgG antibody response in 96% of patients (23/24) after four vaccinations administered intramuscularly at 3-week intervals [1]. Concurrently, 30% of evaluable patients (7/23) demonstrated increased IFN-γ production in response to MAGE-3 restimulation, indicating antigen-specific T-cell activation [1].

Vaccine Antibody response Immunomonitoring

CTL Response Correlates with Tumor Regression: 75% of Regressors vs 9% of Non-Regressors

In a clinical trial of ALVAC miniMAGE-1/3 (a recombinant canarypox virus encoding MAGE-3(168-176) and MAGE-1(161-169) peptides), a CTL response against the MAGE-3 vaccine antigen was detected in three of four patients (75%) with tumor regression, compared to only one of 11 patients (9%) without regression [1]. Among 30 evaluable melanoma patients, one partial response and two disease stabilizations were observed, with an additional five patients showing evidence of tumor regression within stable or progressive disease [1].

CTL response Tumor regression ALVAC vector

Cumulative Clinical Response: 10% Objective Response Rate Across MAGE-3 Peptide Trials

Aggregate analysis of multiple clinical trials using MAGE-3-encoded antigens (including HLA-A1-restricted peptide MAGE-3.A1, MAGE-3 protein, and recombinant viral vectors) in metastatic melanoma patients demonstrates consistent clinical activity [1]. Across all vaccination protocols, tumor regressions (defined as regression of at least one metastasis) occurred in 20% of vaccinated patients, with complete or partial objective clinical responses documented in 10% of patients [1]. CTL precursor frequencies in responding patients ranged from 3 × 10⁻⁵ to 6 × 10⁻⁷ of CD8⁺ T cells, indicating that even low-frequency T-cell responses can mediate tumor control [1].

Clinical trial Response rate Metastatic melanoma

MAGE-3 Peptide: Validated Research and Industrial Application Scenarios


HLA-A2-Positive Patient Stratification for MAGE-3 FLWGPRALV Peptide Immunotherapy

Investigators developing T-cell-based immunotherapies for HLA-A2-positive patients (approximately 49% of Caucasian populations) should select the MAGE-3 HLA-A2-restricted peptide FLWGPRALV (271-279) [1]. This epitope has been validated to induce CTLs that specifically lyse HLA-A2⁺ tumor cell lines expressing MAGE-3 while sparing MAGE-3⁻ or HLA-A2⁻ control lines [1]. The peptide is suitable for ex vivo T-cell expansion protocols, tetramer-based immunomonitoring, and as a component of multi-peptide vaccine formulations targeting lung cancer, melanoma, and hepatocellular carcinoma [1].

Metastatic Melanoma Immunotherapy Research Requiring High Antigen Expression Coverage

For research programs targeting metastatic melanoma, MAGE-3 offers superior target coverage compared to alternative CT antigens. With mRNA expression in 55-81% of metastatic melanoma specimens [2], MAGE-3-positive patient selection yields a substantially larger eligible cohort than NY-ESO-1-based strategies (approximately 40% positivity) [2]. This differential is particularly relevant for phase II/III trial design where adequate patient accrual depends on antigen prevalence in the intended treatment population.

Sarcoma Immunotherapy Target Selection Based on IHC-Validated High Expression

In sarcoma immunotherapy development, MAGE-A3 should be prioritized over NY-ESO-1 based on quantitative IHC expression data [3]. MAGE-A3 demonstrates intermediate to very high staining intensity in positive sarcoma samples, whereas NY-ESO-1 exhibits low-level expression in 60% of samples [3]. This expression difference has direct implications for T-cell recognition thresholds and the likelihood of achieving meaningful tumor cell lysis following adoptive cell transfer or vaccine-induced immunity [3].

Benchmarking Novel MAGE-3-Targeting Modalities Against Established Response Rates

Investigators developing next-generation MAGE-3-targeted therapies (TCR-T, CAR-T, bispecific T-cell engagers, antibody-drug conjugates) should utilize the established 10% objective response rate and 20% tumor regression rate from historical MAGE-3 peptide/protein vaccine trials as a comparator benchmark [4]. Additionally, the 96% antibody response rate achieved with AS02B-adjuvanted recombinant MAGE-3 protein provides a quantitative immunogenicity benchmark for evaluating novel MAGE-3 formulations and delivery systems [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAGE-3 Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.